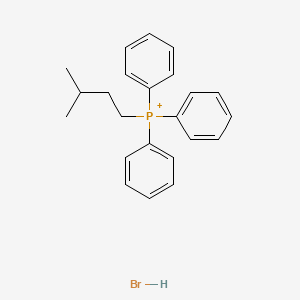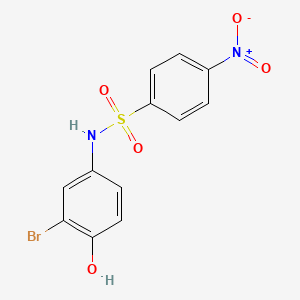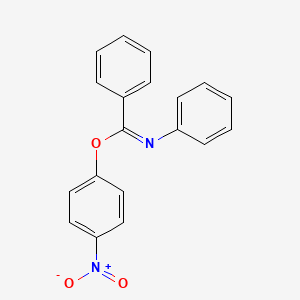
6-Methoxy-1,2,3,4-tetraphenylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-1,2,3,4-tetraphenylnaphthalene is a polycyclic aromatic hydrocarbon It is a derivative of naphthalene, where the naphthalene core is substituted with four phenyl groups and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,2,3,4-tetraphenylnaphthalene typically involves a Diels-Alder reaction. This reaction is performed between benzyne, which acts as the dienophile, and tetraphenylcyclopentadienone, which acts as the diene . The reaction conditions often include the generation of benzyne in situ using anthranilic acid and isoamyl nitrite in a solvent such as 1,2-dimethoxyethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates like benzyne.
化学反応の分析
Types of Reactions
6-Methoxy-1,2,3,4-tetraphenylnaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the methoxy group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce halogenated phenyl rings.
科学的研究の応用
6-Methoxy-1,2,3,4-tetraphenylnaphthalene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Its derivatives may be explored for potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of advanced materials, such as organic semiconductors or light-emitting diodes.
作用機序
The mechanism of action of 6-Methoxy-1,2,3,4-tetraphenylnaphthalene depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating methoxy group and the electron-withdrawing phenyl groups. These substituents affect the electron density of the naphthalene core, making it more or less reactive towards different reagents.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetraphenylnaphthalene: Similar in structure but lacks the methoxy group, which affects its reactivity and applications.
6-Methoxy-1,2,3,4-tetrahydronaphthalene:
Uniqueness
6-Methoxy-1,2,3,4-tetraphenylnaphthalene is unique due to the presence of both the methoxy group and the four phenyl groups. This combination of substituents provides a distinct electronic environment and steric hindrance, influencing its reactivity and making it a valuable compound for various research applications.
特性
CAS番号 |
38382-52-4 |
|---|---|
分子式 |
C35H26O |
分子量 |
462.6 g/mol |
IUPAC名 |
6-methoxy-1,2,3,4-tetraphenylnaphthalene |
InChI |
InChI=1S/C35H26O/c1-36-29-22-23-30-31(24-29)33(26-16-8-3-9-17-26)35(28-20-12-5-13-21-28)34(27-18-10-4-11-19-27)32(30)25-14-6-2-7-15-25/h2-24H,1H3 |
InChIキー |
PPTUZRQFYVZUQF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 3,3'-dimethyl-](/img/structure/B11959210.png)




![(2E)-3-(2,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B11959229.png)




